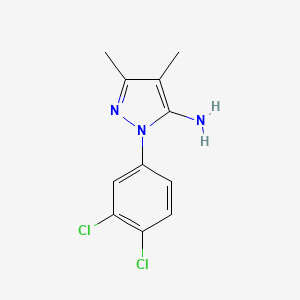
2-(3,4-dichlorophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity.Scientific Research Applications
Synthesis and Fluorescent Properties
A study on the synthesis and characterization of 1,3,5-triaryl-2-pyrazolines, closely related to the compound of interest, revealed that these compounds exhibit fluorescence properties when irradiated with ultraviolet radiation. This makes them potential candidates for applications in fluorescent materials and optical devices. The study provided insights into the fluorescent behavior of these compounds, analyzed through UV-Vis and emission spectroscopy at room temperature (Hasan, Abbas, & Akhtar, 2011).
Spectroscopic and Structural Investigations
Another study focused on the synthesis and characterization of Schiff base ligands derived from 4-[(1E)-(3,4-dimethoxyphenyl)methylene]amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and its structural analogs. These investigations involved comprehensive elemental analysis, UV-Vis, FT-IR, 1H, and 13C NMR spectroscopy, and X-ray crystallography, emphasizing the significance of structural and spectroscopic analysis in understanding the chemical and physical properties of such compounds (Hayvalı, Unver, & Svoboda, 2010).
Optoelectronic Properties and Bioactivity
Research into the synthesis, crystal structure, characterization, and computational study of imine derivatives, including those structurally similar to the compound , sheds light on their optoelectronic properties and bioactivity. These compounds were analyzed for potential inhibition properties against crucial proteins of SARS-CoV-2, demonstrating the relevance of such chemical entities in the context of medicinal chemistry and drug design. The combined experimental and computational approach provided a holistic view of the molecular structure, optoelectronic properties, and potential therapeutic applications of these compounds (Ashfaq et al., 2022).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and modifications to improve its properties.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4,5-dimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-6-7(2)15-16(11(6)14)8-3-4-9(12)10(13)5-8/h3-5H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBWFXJNJORWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

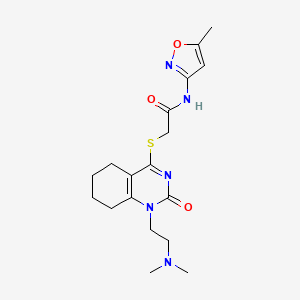
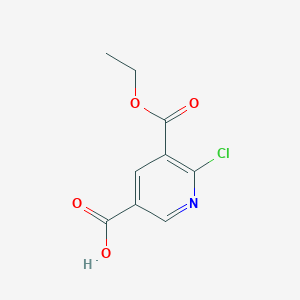
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2745630.png)
![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2745633.png)
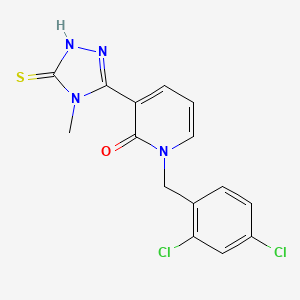
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2745635.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide](/img/structure/B2745636.png)
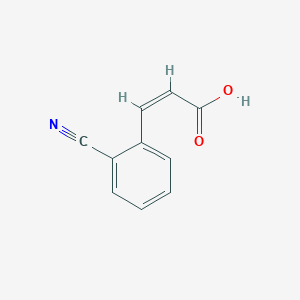

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2745647.png)
